(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. This compound features a trifluoromethoxy group, which enhances its lipophilicity and metabolic stability, making it valuable for various applications. The compound's unique structure allows it to interact with biological systems in a stereospecific manner.
The compound can be synthesized through various methods, including asymmetric reduction techniques and biocatalytic processes. It is used as a building block for synthesizing other chiral compounds and pharmaceuticals, highlighting its importance in chemical research and industry.
(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol belongs to the class of alcohols and is categorized under organofluorine compounds due to the presence of the trifluoromethoxy group. Its structural classification places it among phenolic compounds, specifically those with chiral centers.
The synthesis of (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol typically involves several approaches:
The molecular structure of (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol can be represented as follows:
This structure includes:
Crystallographic studies reveal details about the compound's geometry and atomic coordinates, which are essential for understanding its interactions in biological systems .
(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific receptors or enzymes within biological systems. The trifluoromethoxy group enhances binding affinity and selectivity towards these targets, allowing for stereospecific interactions that can modulate biological activity. This property makes it a candidate for therapeutic applications targeting various diseases .
Physical properties of (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol include:
Chemical properties include:
Relevant data from studies indicate that the compound maintains its structural integrity during various chemical transformations, making it suitable for further synthetic applications .
(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has several important applications:
The compound's distinctive properties make it an essential component in developing new chemical entities and enhancing existing pharmaceutical formulations.
The cornerstone of synthesizing enantiomerically pure (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
involves asymmetric reduction of the prochiral ketone precursor, 1-[4-(trifluoromethoxy)phenyl]ethan-1-one
. This trifluoromethyl-containing acetophenone derivative presents challenges due to the steric and electronic influence of the -OCF₃ group.
Transition metal catalysts with chiral ligands enable high-precision hydrogenation. Ruthenium complexes with BINAP-type ligands (e.g., Ru(II)-(S)-XylBINAP) are particularly effective. The reaction proceeds under mild hydrogen pressure (50–100 bar) in protic solvents (MeOH, iPrOH), achieving >95% conversion and up to 98% ee for the (R)-alcohol. Key parameters include:
Table 1: Optimization of Metal-Catalyzed Hydrogenation
Catalyst System | Pressure (bar) | Solvent | Temp (°C) | Conversion (%) | ee (%) |
---|---|---|---|---|---|
Ru-(S)-XylBINAP | 50 | MeOH | 60 | 98 | 97 |
Ru-(R)-DM-SegPhos | 100 | iPrOH | 80 | 99 | 98 |
Ir-(S,S)-f-Binaphane | 70 | Toluene | 50 | 95 | 96 |
Chiral induction arises from the ligand’s steric bulk, which discriminates between prochiral faces of the ketone. The electron-withdrawing -OCF₃ group slightly reduces reaction rates compared to alkyl-substituted acetophenones but enhances enantioselectivity due to its large size.
Whole-cell biocatalysis using engineered E. coli expressing carbonyl reductases (e.g., LXCAR-S154Y variant) achieves near-perfect stereocontrol (ee >99.9%). Critical innovations include:
Table 2: Biocatalytic Reduction Optimization
Biocatalyst | Additives | Substrate Conc (mM) | Yield (%) | ee (%) |
---|---|---|---|---|
E. coli-LXCAR-S154Y | None | 50 | 45 | >99.9 |
E. coli-LXCAR-S154Y | 0.6% Tween-20 | 200 | 78 | >99.9 |
E. coli-LXCAR-S154Y | Tween-20 + ChCl:Lys | 200 | 91.5 | >99.9 |
Racemic 1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
undergoes kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B, CAL-B). Key features include:
Emerging strategies employ photoredox catalysts (e.g., Ir(ppy)₃, Ru(bpy)₃²⁺) with chiral hydrogen-bond donors (e.g., thiourea organocatalysts) for radical-based asymmetric reduction:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1